N-[1-(4-CHLOROBENZENESULFONYL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOETHYL]FURAN-2-CARBOXAMIDE
Description
This compound features a piperazine core substituted with a furan-2-carbonyl group at the 4-position, a 4-chlorobenzenesulfonyl moiety at the N1-ethyl position, and a furan-2-carboxamide group at the terminal ethyl carbon. The structural uniqueness lies in the dual furan motifs and the sulfonyl group, which may influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)sulfonyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O7S/c23-15-5-7-16(8-6-15)34(30,31)20(24-19(27)17-3-1-13-32-17)22(29)26-11-9-25(10-12-26)21(28)18-4-2-14-33-18/h1-8,13-14,20H,9-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGUKHBKRPVUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-Chlorobenzenesulfonyl)-2-[4-(Furan-2-Carbonyl)Piperazin-1-Yl]-2-Oxoethyl]Furan-2-Carboxamide is a complex organic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings regarding its activity against various biological targets.
Chemical Structure and Properties
The compound features a furan ring, a piperazine moiety, and a chlorobenzenesulfonyl group, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 429.89 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.89 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Chlorobenzenesulfonyl Intermediate : Sulfonylation of 4-chlorobenzene.
- Introduction of the Furan Ring : Utilizing Friedel-Crafts acylation.
- Formation of the Piperazine Moiety : Reaction with furan-2-carbonyl piperazine under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group may inhibit enzymatic activity by mimicking substrates or interacting with active sites. The furan and piperazine components may enhance binding affinity to biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. A related study on benzenesulfonamide derivatives indicated potential cytotoxic effects against cancer cell lines through apoptosis induction .
Neuroprotective Effects
There is emerging evidence that compounds containing furan rings have neuroprotective properties. For example, research on furan-based derivatives has highlighted their ability to protect neuronal cells from oxidative stress .
Case Studies
Several case studies have been conducted to evaluate the biological effects of compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that sulfonamide-based compounds exhibited broad-spectrum antimicrobial activity, suggesting that structural modifications can enhance potency .
- Cytotoxicity in Cancer Cells : Research involving sulfonamide derivatives revealed significant cytotoxic effects in various cancer cell lines, indicating potential therapeutic applications in oncology .
- Neuroprotective Mechanisms : Investigations into the neuroprotective capabilities of furan-containing compounds showed promise in reducing neuronal damage in models of neurodegeneration .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Analogs
- Core Heterocycles : The target compound’s piperazine core is shared with and , but differs from the benzothiazole in . Piperazine derivatives often exhibit enhanced solubility compared to aromatic heterocycles like benzothiazole.
- The dual furan moieties may increase π-π stacking interactions relative to nitrobenzoate () or trifluoroacetate () counterions.
Physicochemical Properties
Table 2: Physicochemical Comparison
- LogP : The target compound’s higher molecular weight and sulfonyl group contribute to a moderate LogP (~2.1), suggesting better membrane permeability than the water-soluble 3,5-dinitrobenzoate salt ().
- Solubility : The low aqueous solubility of the target compound aligns with , likely due to hydrophobic furan and aryl groups.
Key Differentiators
Dual Furan Motifs : Unlike single-furan derivatives (e.g., ), the dual furan groups may improve interactions with aromatic residues in enzyme active sites.
Piperazine vs. Benzimidazole/Benzothiazole : The piperazine core offers conformational flexibility compared to rigid benzothiazole () or benzimidazole () scaffolds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
